N-(4-Piperidinyl)isonicotinamide hydrochloride
Overview
Description
N-(4-Piperidinyl)isonicotinamide hydrochloride is a chemical compound with the molecular formula C11H16ClN3O and a molecular weight of 241.72 g/mol . It is a derivative of piperidine and isonicotinamide, featuring a piperidine ring attached to an isonicotinamide moiety. This compound is primarily used in research and development within the pharmaceutical industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Piperidinyl)isonicotinamide hydrochloride typically involves the reaction of 4-piperidone hydrochloride with isonicotinoyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(4-Piperidinyl)isonicotinamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of N-(4-Piperidinyl)isonicotinamide N-oxide.
Reduction: Formation of N-(4-Piperidinyl)isonicotinamide.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
N-(4-Piperidinyl)isonicotinamide hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of N-(4-Piperidinyl)isonicotinamide hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- N-(4-Piperidinyl)benzamide
- N-(4-Piperidinyl)pyridine
- N-(4-Piperidinyl)quinoline
Uniqueness
N-(4-Piperidinyl)isonicotinamide hydrochloride is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Compared to similar compounds, it exhibits higher potency in enzyme inhibition and receptor modulation, making it a valuable tool in drug discovery and development .
Biological Activity
N-(4-Piperidinyl)isonicotinamide hydrochloride (also referred to as 4-Piperidinyl isonicotinamide hydrochloride) is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
- Molecular Formula : C11H16ClN3O
- Molecular Weight : 241.72 g/mol
- CAS Number : 1219979-61-9
This compound exhibits its biological effects primarily through interactions with various enzymes and receptors. The compound can act as an enzyme inhibitor by binding to active sites or allosteric sites, thereby blocking substrate access and preventing catalytic activity. Additionally, it may function as a receptor modulator , influencing cellular signaling pathways by acting as an agonist or antagonist.
Biological Activities
-
Enzyme Inhibition
- The compound has been studied for its potential to inhibit specific enzymes, including those involved in metabolic pathways.
- It has shown promising results in inhibiting enzymes related to inflammation and pain pathways, suggesting potential anti-inflammatory and analgesic properties.
- Receptor Binding
- Therapeutic Potential
Data Table: Summary of Biological Activities
Activity Type | Mechanism of Action | Potential Applications |
---|---|---|
Enzyme Inhibition | Binds to active sites of metabolic enzymes | Anti-inflammatory, analgesic |
Receptor Modulation | Acts as agonist/antagonist on cellular receptors | Pain management, metabolic disorders |
Synthesis Applications | Building block for complex organic molecules | Drug development |
Case Study 1: Enzyme Inhibition in Pain Models
A study evaluated the effects of this compound on pain models in rodents. The compound demonstrated significant analgesic effects compared to control groups, indicating its potential utility in pain management therapies.
Case Study 2: Anti-Inflammatory Effects
In vitro studies showed that the compound inhibited the production of pro-inflammatory cytokines in human cell lines. This suggests that it may be effective in treating inflammatory conditions such as arthritis or other chronic inflammatory diseases .
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) studies indicate that modifications on the piperidine ring and the isonicotinamide moiety can significantly influence the biological activity of the compound. Variations in substituents have been shown to enhance potency against specific targets, highlighting the importance of structural optimization in drug design.
Comparative Analysis with Similar Compounds
Compound Name | Activity Type | Potency Level |
---|---|---|
N-(4-Piperidinyl)benzamide | Enzyme Inhibition | Moderate |
N-(4-Piperidinyl)pyridine | Receptor Modulation | High |
N-(4-Piperidinyl)quinoline | Enzyme Inhibition | Low |
This compound stands out among similar compounds due to its unique structural features that confer higher potency in enzyme inhibition and receptor modulation .
Properties
IUPAC Name |
N-piperidin-4-ylpyridine-4-carboxamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O.ClH/c15-11(9-1-5-12-6-2-9)14-10-3-7-13-8-4-10;/h1-2,5-6,10,13H,3-4,7-8H2,(H,14,15);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUHZVWRMYFPKFX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1NC(=O)C2=CC=NC=C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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